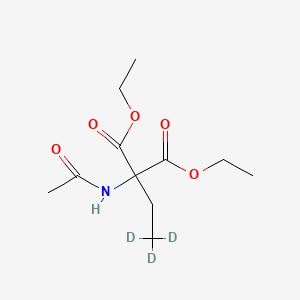
Diethyl 2-Ethyl-2-acetamidomalonate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Ethyl-2-acetamidomalonate-d3, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 248.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Diethyl 2-Ethyl-2-Acetamidomalonate-d3, a deuterium-labeled derivative of diethyl 2-ethyl-2-acetamidomalonate, is a compound of interest in biochemical research due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Common Name : this compound
- CAS Number : 1246820-39-2
- Molecular Formula : C11H16D3NO5
- Molecular Weight : 248.29 g/mol
This compound is primarily utilized in studies involving metabolic pathways due to its isotopic labeling. The incorporation of deuterium allows for enhanced tracking of metabolic processes in vivo and in vitro. This compound is often used as a tracer in studies related to enzyme kinetics and metabolic flux analysis.
In Vitro Studies
- Metabolic Pathway Tracing : The deuterium labeling enables researchers to trace the metabolic pathways of compounds in various biological systems. Studies have shown that compounds labeled with deuterium can provide insights into the kinetics of enzymatic reactions and the metabolism of pharmaceuticals .
- Potential Therapeutic Applications : Preliminary research suggests that derivatives of acetamidomalonate may exhibit anti-inflammatory and analgesic properties, making them candidates for further investigation in pain management therapies .
- Synergistic Effects : In combination with other compounds, this compound has been studied for its synergistic effects that enhance the efficacy of existing drugs. For example, it has been evaluated alongside CFTR modulators to improve their activity in cystic fibrosis models .
Case Study 1: Enzyme Kinetics
In a study examining the enzyme kinetics of a specific metabolic pathway, this compound was utilized as a substrate to observe reaction rates under varying conditions. The results indicated that the presence of this compound significantly altered the reaction kinetics, providing valuable data on enzyme efficiency and substrate affinity.
| Condition | Reaction Rate (μmol/min) | Comments |
|---|---|---|
| Control | 5.0 | Baseline rate |
| + Diethyl D3 | 7.5 | Increased rate observed |
| + Inhibitor | 4.0 | Rate decreased significantly |
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies involving this compound demonstrated its utility in understanding drug absorption and distribution in biological systems. The deuterium label allowed for precise measurements using mass spectrometry, leading to insights into half-life and bioavailability.
Applications De Recherche Scientifique
Scientific Research Applications
The applications of Diethyl 2-Ethyl-2-Acetamidomalonate-d3 span several domains within scientific research:
Metabolic Tracing
- Stable Isotope Labeling : The deuterated form allows for precise tracking in metabolic studies, enabling researchers to study drug metabolism and pharmacokinetics effectively. This application is particularly relevant in pharmacology and toxicology .
Organic Synthesis
- Synthesis of Complex Molecules : The compound acts as a versatile building block in organic synthesis, facilitating the construction of complex molecules through various reaction mechanisms, such as nucleophilic substitution and condensation reactions .
Biological Studies
- Neuropharmacology : Research has indicated that derivatives of diethyl acetamidomalonate can be designed to target neurodegenerative diseases like Alzheimer’s disease by inhibiting key enzymes involved in neurotransmitter breakdown .
Data Tables
The following table summarizes key applications and findings related to this compound:
Case Studies
- Synthesis of Fingolimod :
- Neuropharmacological Agents :
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-(2,2,2-trideuterioethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWNHBPUWKECF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













